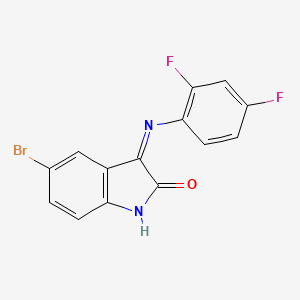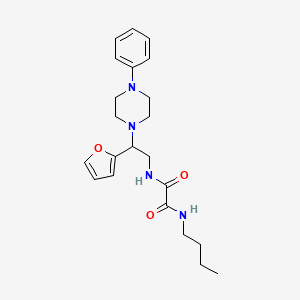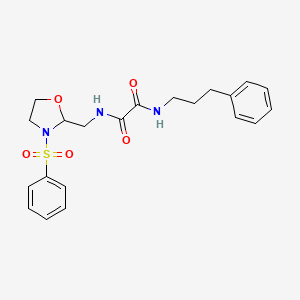
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as PPO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PPO belongs to the class of oxalamide compounds and is known for its ability to inhibit certain enzymes, making it an attractive candidate for drug development.
Scientific Research Applications
Synthetic Methodology
Research has demonstrated the use of related oxazolidinone derivatives in synthetic organic chemistry. For instance, oxazolidin-2-ones have been employed as intermediates in allylation reactions and the synthesis of biologically active compounds. These studies highlight the utility of oxazolidin-2-ones in constructing complex molecular architectures and in stereoselective synthesis due to their ability to act as chiral auxiliaries or intermediates (Marcantoni et al., 2002), (Babu et al., 2012).
Antimicrobial Activities
Oxazolidinones, including compounds structurally related to N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, have shown promising results as novel antibacterial agents. Their unique mechanism of action, inhibiting bacterial protein synthesis, positions them as valuable assets in the fight against drug-resistant bacterial infections. Research on oxazolidinones like U-100592 and U-100766 underscores the potential of these compounds in addressing critical needs in antimicrobial therapy (Zurenko et al., 1996).
Chiral Discrimination in NMR
In analytical chemistry, oxazolidinone derivatives have been utilized as chiral solvating agents for NMR studies. They enable the differentiation of enantiomers of various organic compounds through the formation of diastereomeric complexes, which exhibit different NMR signals. This application is instrumental in the analysis and separation of chiral compounds, showcasing the versatility of oxazolidinones in chemical analysis (Ema et al., 2007).
properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-20(22-13-7-10-17-8-3-1-4-9-17)21(26)23-16-19-24(14-15-29-19)30(27,28)18-11-5-2-6-12-18/h1-6,8-9,11-12,19H,7,10,13-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLIPVISHXCRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

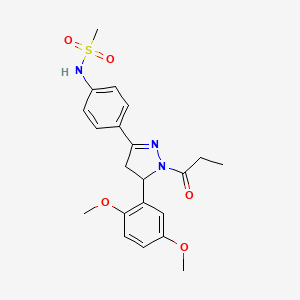

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)
![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2535407.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)


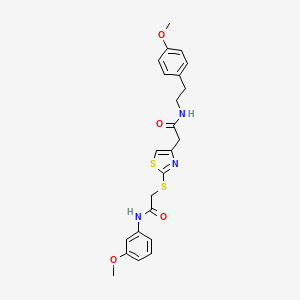
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
